Cas no 15536-71-7 (3-tert-butyl-7-oxabicyclo4.1.0heptane)

3-tert-Butyl-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound featuring an oxirane (epoxide) functional group within a rigid cyclohexane framework, substituted with a tert-butyl group. This structure imparts stability and reactivity, making it useful in synthetic chemistry, particularly in ring-opening reactions and as a building block for complex molecular architectures. The tert-butyl group enhances steric hindrance, influencing selectivity in chemical transformations. Its oxirane moiety is valuable for polymerization or cross-linking applications. The compound’s defined stereochemistry and functional group compatibility make it suitable for pharmaceutical intermediates or advanced material synthesis. Handling requires standard precautions for epoxides due to potential reactivity.
3-tert-butyl-7-oxabicyclo4.1.0heptane structure
15536-71-7 structure
Product Name:3-tert-butyl-7-oxabicyclo4.1.0heptane
CAS No:15536-71-7
MF:C10H18O
MW:154.249323368073
CID:121046
PubChem ID:12575004
Update Time:2025-08-04

3-tert-butyl-7-oxabicyclo4.1.0heptane Chemical and Physical Properties

Names and Identifiers

    • 7-Oxabicyclo[4.1.0]heptane,3-(1,1-dimethylethyl)-
    • 3-TERT-BUTYL-7-OXABICYCLO(4.1.0)HEPTANE
    • 4-tert-butyl-7-oxabicyclo[4.1.0]heptane
    • EN300-55510
    • 7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)-
    • 3-tert-butyl-7-oxabicyclo[4.1.0]heptane
    • SCHEMBL13410559
    • AKOS000140697
    • 4-t-butyl-1,2-epoxycyclohexane
    • DTXSID50503096
    • 15536-71-7
    • CS-0251643
    • 3-tert-butyl-7-oxabicyclo4.1.0heptane
    • Inchi: 1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3
    • InChI Key: BWERZOKUEPUTTM-UHFFFAOYSA-N
    • SMILES: O1C2CCC(C(C)(C)C)CC12

Computed Properties

  • Exact Mass: 154.13584
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Refractive Index: 1.472
  • PSA: 12.53

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Additional information on 3-tert-butyl-7-oxabicyclo4.1.0heptane

Research Brief on 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS: 15536-71-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS: 15536-71-7) is a structurally unique bicyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its oxabicyclo[4.1.0]heptane core and tert-butyl substituent, has been explored for its utility as a building block in synthetic chemistry, as well as its biological activity in drug discovery. Recent studies have highlighted its role in the development of novel therapeutic agents and its use as a probe for understanding biological mechanisms.

One of the key areas of research involving 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is its application in the synthesis of complex molecular architectures. A 2023 study published in the Journal of Organic Chemistry demonstrated the compound's utility as a precursor in the construction of spirocyclic and fused ring systems, which are common motifs in bioactive molecules. The study reported a high-yielding, stereoselective synthesis route that leverages the reactivity of the oxirane ring in the bicyclic framework. This advancement has opened new avenues for the efficient synthesis of structurally diverse compounds with potential pharmaceutical applications.

In addition to its synthetic utility, 3-tert-butyl-7-oxabicyclo[4.1.0]heptane has been investigated for its biological activity. A recent preprint on bioRxiv (2024) revealed that derivatives of this compound exhibit moderate inhibitory activity against certain kinases implicated in inflammatory diseases. The study employed molecular docking and in vitro assays to identify key structural features responsible for the observed activity. These findings suggest that further optimization of the scaffold could lead to the development of novel kinase inhibitors with therapeutic potential.

The compound's mechanism of action and metabolic stability have also been subjects of recent investigation. A 2023 paper in Chemical Research in Toxicology explored the metabolic fate of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane using liver microsome assays and LC-MS analysis. The study identified several major metabolites and proposed metabolic pathways, providing valuable insights for future drug development efforts involving this scaffold. Notably, the tert-butyl group was found to confer improved metabolic stability compared to analogous compounds without this substituent.

From a materials science perspective, 3-tert-butyl-7-oxabicyclo[4.1.0]heptane has shown promise as a monomer for specialty polymers. A 2024 publication in Macromolecules reported the successful ring-opening polymerization of this compound to yield polymers with unique thermal and mechanical properties. The resulting materials demonstrated potential applications in biomedical devices and controlled release systems, expanding the compound's utility beyond small molecule pharmaceuticals.

Looking forward, several research groups have proposed innovative applications for 3-tert-butyl-7-oxabicyclo[4.1.0]heptane in chemical biology. A recent grant proposal (NIH, 2024) outlined plans to develop photoactivatable derivatives of the compound for use in targeted protein degradation strategies. This approach could provide new tools for studying cellular processes and developing precision therapeutics. Additionally, computational studies are underway to explore the compound's potential as a fragment in fragment-based drug discovery campaigns.

In conclusion, 3-tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS: 15536-71-7) continues to emerge as a versatile scaffold with applications spanning synthetic chemistry, drug discovery, and materials science. Recent advances in its synthesis, biological evaluation, and material applications underscore its growing importance in chemical biology and pharmaceutical research. Future studies will likely focus on further elucidating its structure-activity relationships and expanding its utility in innovative therapeutic and technological applications.

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